(2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid
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Description
“(2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid” is a chemical compound with a molecular formula of C7H12N4O2 . It is a derivative of tetrazole, a class of compounds that play a significant role in living organisms with a broad range of pharmacological activities .
Synthesis Analysis
The synthesis of tetrazole derivatives, such as “(2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid”, often involves the reaction of sodium azide with nitriles . This reaction proceeds readily in water with zinc salts as catalysts . A variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides are all viable substrates .Molecular Structure Analysis
The molecular structure of “(2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid” consists of a tetrazole ring attached to a pentanoic acid chain with a methyl group at the 3rd carbon . The molecular weight of this compound is approximately 184.196 Da .Chemical Reactions Analysis
Tetrazole derivatives, including “(2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid”, can undergo a variety of chemical reactions. For instance, they can be synthesized from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb(OTf)3 . They can also be prepared from nitriles using sodium azide and triethylammonium chloride in nitrobenzene in a microwave reactor .Physical And Chemical Properties Analysis
“(2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Tetrazole-Containing Derivatives
Tetrazole-containing derivatives of similar structures, such as 4-amino-3-phenylbutanoic acid, have been synthesized through reactions utilizing amino and carboxy terminal groups. These derivatives are created by replacing the terminal amino group with a tetrazol-1-yl fragment, leading to compounds like 4-(tetrazol-1-yl)-3phenylbutanoic acid. Such compounds have potential applications in drug design and material science due to their unique structural and functional properties (Putis, Shuvalova, & Ostrovskii, 2008).
Electrochemical Properties
Research on N‑benzoyl derivatives of isoleucine, including compounds structurally related to (2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid, has shown significant improvements in the electrochemical properties and pseudocapacitance performance of conductive polymer electroactive films. These findings underscore the potential of such compounds in enhancing the performance of supercapacitors and other energy storage materials (Kowsari, Ehsani, Assadi, & Safari, 2018).
Luminescent Sensing and Photocatalytic Applications
Coordination polymers derived from similar structural frameworks exhibit luminescent sensing capabilities for Fe(III) ions and photocatalytic activities for degrading methylene blue. These properties suggest applications in environmental monitoring and remediation, highlighting the utility of such compounds in the development of new materials for sensing and photocatalysis (Zhao, Qin, Li, & Cui, 2018).
Microbial Pathogen Metabolism
Compounds structurally related to lipoic acid, which share similarities with (2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid, play crucial roles in the metabolism of microbial pathogens. These compounds serve as enzyme cofactors essential for intermediate metabolism, impacting pathogenesis and virulence in various organisms. This area of research offers insights into microbial biochemistry and potential targets for antimicrobial drug development (Spalding & Prigge, 2010).
Biofuel Production
Metabolic engineering research has explored the synthesis of pentanol isomers from microbial fermentations, involving compounds structurally similar to (2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid. These efforts aim to develop microbial strains capable of producing biofuels, demonstrating the potential of such compounds in renewable energy technologies (Cann & Liao, 2009).
properties
IUPAC Name |
(2S,3R)-3-methyl-2-(tetrazol-1-yl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-3-5(2)6(7(12)13)11-4-8-9-10-11/h4-6H,3H2,1-2H3,(H,12,13)/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVFWZCIQNAKHY-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N1C=NN=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)N1C=NN=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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